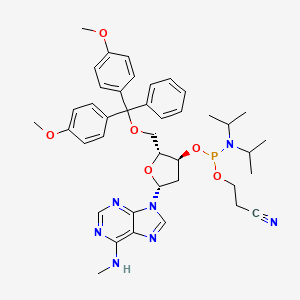

N6-Methyl-dAphosphoramidite

Vue d'ensemble

Description

Le N6-méthyl-dA phosphoramidite est un nucléoside modifié utilisé dans la synthèse d'oligonucléotides. Il s'agit d'un dérivé de la désoxyadénosine, où un groupe méthyle est lié à l'azote en position six de la base adénine. Cette modification est importante dans l'étude de la méthylation de l'ADN et de l'épigénétique, car elle imite le processus naturel de méthylation qui se produit dans les systèmes biologiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du N6-méthyl-dA phosphoramidite implique généralement un processus en plusieurs étapes à partir de l'inosine. L'une des méthodes améliorées comprend une synthèse en cinq étapes utilisant une réaction de substitution aromatique nucléophile (SNAr) catalysée par l'hexafluorophosphate de 1-H-benzotriazol-1-yloxytris(diméthylamino)phosphonium (BOP) . Les étapes clés comprennent :

- Protection des groupes hydroxyle.

- Chloration arylique de type Vilsmeier.

- Réaction avec la méthylamine.

- Clivage des groupes protecteurs.

- Protection phosphoramidite.

Méthodes de production industrielle

La production industrielle de N6-méthyl-dA phosphoramidite implique une mise à l'échelle des méthodes de synthèse en laboratoire. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent une synthèse automatisée et des mesures strictes de contrôle de la qualité pour garantir la cohérence et la traçabilité .

Analyse Des Réactions Chimiques

Functionalization Reactions

N6-Methyl-dAphosphoramidite can undergo various functionalization reactions that enable further modifications:

-

Photocatalytic Functionalization : A recent study demonstrated a visible-light-activated photocatalytic process that introduces covalent modifications at the methyl group of N6-methyladenosine. This method generates an α-amino radical intermediate, allowing for selective functionalization with modular reagents .

-

Selective Cross-Coupling : The introduction of a nitroxide persistent radical through cross-coupling reactions has been explored, leading to stable covalent linkages at the N6 position of nucleobases, enhancing the versatility of this compound in oligonucleotide synthesis .

Reaction Mechanisms

The mechanisms underlying these reactions are pivotal for understanding how modifications affect nucleic acid behavior:

-

BOP-Mediated SNAr Mechanism : This mechanism involves the formation of an intermediate that facilitates the substitution reaction, resulting in high yields of the desired product.

-

Radical Intermediates : The generation of radical intermediates during photocatalytic processes allows for unique pathways that can selectively target specific sites on nucleic acids without affecting other functional groups .

Functionalization Results

| Functionalization Method | Conversion (%) | Selectivity Ratio (N6mdA/G) |

|---|---|---|

| Photocatalytic Process | 46% | 50:1 |

| Conventional Methods | Variable | Lower selectivity |

Applications De Recherche Scientifique

Synthesis of Modified Oligonucleotides

One of the primary applications of N6-Methyl-dAphosphoramidite is in the synthesis of modified oligonucleotides. This compound enables the introduction of methylation at specific positions within RNA molecules, facilitating studies on:

- RNA Stability : Methylation can enhance the stability of RNA against degradation by nucleases.

- RNA-Protein Interactions : Understanding how methylation affects binding with reader proteins that recognize modified nucleotides.

- Epigenetic Regulation : Investigating the role of methylated RNA in gene expression and epigenetic modifications.

Recent advancements have shown improved synthetic routes for producing N6-methyladenosine phosphoramidites, enhancing yield and efficiency compared to previous methods .

Role in Epitranscriptomics

This compound is pivotal in epitranscriptomics—the study of chemical modifications on RNA molecules. The incorporation of this compound allows researchers to explore:

- Methylation Dynamics : How methylation patterns change under different physiological conditions or during disease states.

- Functional Consequences : The impact of N6-methyladenosine on mRNA translation, splicing, and stability.

For instance, studies have demonstrated that N6-methyladenosine is prevalent in mRNA and plays a critical role in regulating various cellular pathways .

Antisense Oligonucleotides

This compound is utilized in designing antisense oligonucleotides (ASOs) for therapeutic purposes. These ASOs can modulate gene expression by targeting specific mRNA sequences for degradation or splicing alteration. The incorporation of methyl groups can enhance the affinity and specificity of these oligonucleotides for their targets, potentially leading to more effective therapies.

Cancer Research

Research has highlighted the importance of N6-methyladenosine modifications in cancer biology. By using this compound to synthesize modified oligonucleotides, scientists can investigate:

- Tumor-Specific Markers : Identifying unique methylation patterns associated with different cancer types.

- Therapeutic Targets : Developing strategies to target enzymes involved in methylation processes as potential cancer treatments .

Improved Synthesis Techniques

An important case study demonstrated an improved five-step synthesis route for N6-methyladenosine phosphoramidite from inosine using BOP-mediated reactions, significantly increasing overall yields compared to traditional methods . This advancement not only reduces costs but also enhances accessibility for researchers.

Application in Disease Models

Another study focused on the application of this compound in mouse models to explore the role of 6mA (N6-methyladenosine) in mitochondrial DNA. The findings indicated that 6mA levels were significantly higher in certain tissues, suggesting a potential link between methylation patterns and cellular function under pathological conditions .

Tables

| Application Area | Description | Examples |

|---|---|---|

| Oligonucleotide Synthesis | Incorporation into RNA for studying stability and interactions | Modified mRNA oligonucleotides |

| Epitranscriptomics | Investigating chemical modifications on RNA | Methylation dynamics studies |

| Antisense Oligonucleotides | Targeting specific mRNA sequences for therapeutic interventions | Cancer treatment ASOs |

| Disease Models | Exploring roles in diseases through model organisms | 6mA studies in glioblastoma |

Mécanisme D'action

N6-Methyl-dA phosphoramidite exerts its effects by mimicking the natural methylation of adenine in DNA. This modification can alter the hydrogen bonding and base pairing properties of DNA, affecting its structure and function. The methyl group at the sixth position of adenine can participate in non-canonical hydrogen bonding and electrostatic interactions, influencing the conformational dynamics of DNA .

Comparaison Avec Des Composés Similaires

Composés similaires

N6-méthyladénosine : Un autre nucléoside méthylé utilisé dans les études sur l'ARN.

N6-éthyladénosine : Similaire au N6-méthyl-dA mais avec un groupe éthyle au lieu d'un groupe méthyle.

Unicité

Le N6-méthyl-dA phosphoramidite est unique en raison de son application spécifique dans la synthèse de l'ADN et de sa capacité à imiter la méthylation naturelle de l'ADN. Cela en fait un outil précieux dans la recherche épigénétique et le développement d'oligonucléotides thérapeutiques .

Activité Biologique

N6-Methyl-dAphosphoramidite, a derivative of N6-methyladenosine (m6A), is an important compound in the field of RNA biology. This article explores its biological activity, synthesis, and implications in various biological processes, supported by data tables and case studies.

Overview of this compound

This compound is utilized primarily in the synthesis of RNA oligonucleotides that contain m6A modifications. These modifications play significant roles in regulating RNA stability, splicing, translation, and degradation. The ability to synthesize modified RNA molecules allows researchers to investigate the functional consequences of m6A modifications in cellular processes.

Synthesis of this compound

The synthesis of this compound has been improved through various methods. One notable approach involves a five-step synthesis starting from inosine using BOP-mediated SNAr reactions, which enhances the yield of the phosphoramidite compared to previous methods that employed harsher reagents like POCl3 or methyl iodide .

Synthesis Method Comparison

| Method | Steps | Yield Improvement | Key Reagents |

|---|---|---|---|

| Traditional Methods | Varies | Moderate | POCl3, Methyl Iodide |

| BOP-Mediated SNAr Reaction | 5 | 2-3 times | BOP, Inosine |

Role in RNA Modifications

N6-methyladenosine is the most prevalent modification found in mRNA and non-coding RNAs. It affects various cellular pathways by influencing RNA stability and conformation. The methylation process is catalyzed by the METTL3 methyltransferase complex, while demethylation is facilitated by enzymes such as FTO and ALKBH5 .

Case Studies:

- FTO and m6A Dynamics: Research indicates that FTO can oxidize m6A to generate N6-hydroxymethyladenosine (hm6A) and N6-formyladenosine (f6A), which have distinct biological roles and half-lives in cellular environments .

- Impact on Gene Expression: Studies demonstrate that m6A modification can act as a biological switch for gene expression regulation, influencing processes such as cell differentiation and metabolism .

Biological Assays for Activity Evaluation

Various assays have been developed to evaluate the biological activity of compounds like this compound:

- Cytotoxicity Assays: These assays measure the effect of modified RNAs on tumor cell lines, assessing cell viability and proliferation.

- Migration and Invasion Assays: Techniques such as scratch assays evaluate how modifications affect cellular migration capabilities.

- RNA Stability Assays: Investigating how m6A impacts RNA degradation rates provides insights into its regulatory functions.

Summary of Assay Types

| Assay Type | Purpose | Methodology |

|---|---|---|

| Cytotoxicity | Assess cell viability | MTT assay |

| Migration | Evaluate cell movement | Scratch assay |

| Stability | Determine RNA degradation rates | Northern blotting |

Propriétés

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H50N7O6P/c1-28(2)48(29(3)4)55(52-23-11-22-42)54-35-24-37(47-27-46-38-39(43-5)44-26-45-40(38)47)53-36(35)25-51-41(30-12-9-8-10-13-30,31-14-18-33(49-6)19-15-31)32-16-20-34(50-7)21-17-32/h8-10,12-21,26-29,35-37H,11,23-25H2,1-7H3,(H,43,44,45)/t35-,36+,37+,55?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWRBAYAPDVZGR-JNTXQERPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H50N7O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.